

Core Mechanism: Gastric Acid Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Roxatidine

CAS No.: 78273-80-0

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Roxatidine acetate hydrochloride is a prodrug rapidly converted in the body to its active metabolite, **roxatidine** [1] [2] [3]. The primary and well-established mechanism of action is as a **competitive histamine H2-receptor antagonist** [4] [3] [5].

- **Target:** Histamine H2 receptor on the basolateral membrane of gastric parietal cells [4].
- **Action:** **Roxatidine** selectively and competitively blocks the binding of histamine to its H2 receptor [3] [5].
- **Effect:** This binding inhibits the activation of the adenylate cyclase enzyme, leading to a decrease in intracellular **cyclic AMP (cAMP)** concentrations [4] [2]. The reduction in cAMP ultimately results in the **inhibition of gastric acid secretion**, both basal and stimulated [4] [5]. The drug also reduces total pepsin secretion in a dose-dependent manner [5].

Additional & Novel Mechanisms of Action

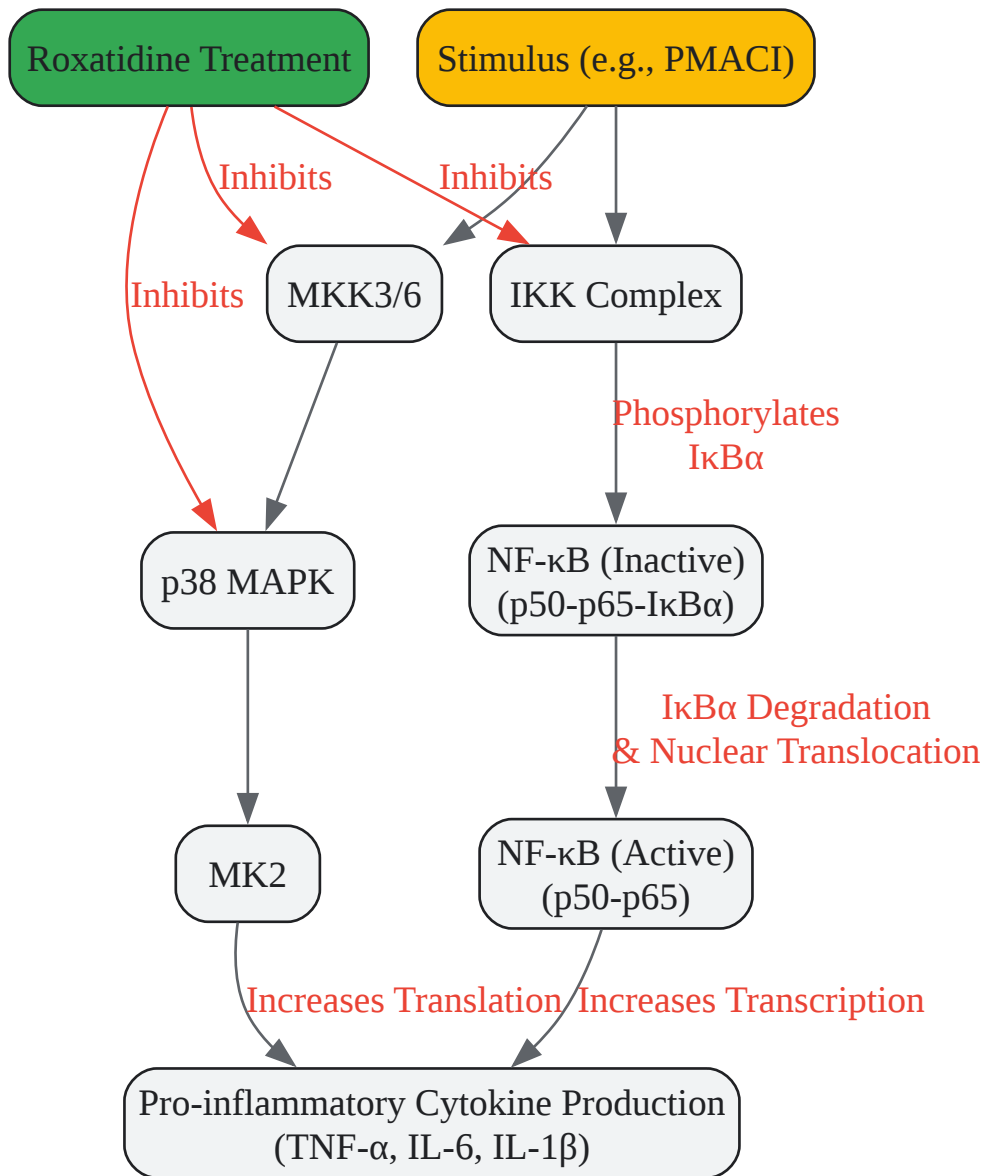
Beyond acid suppression, research has uncovered other cytoprotective and therapeutic activities.

Additional Mechanism	Description	Experimental Evidence
Stimulation of Gastric Mucin Biosynthesis	Independent of H2 antagonism; mediated by Nitric Oxide (NO) [6].	Rat stomach organ culture; increased ³ H-glucosamine incorporation into mucin in corpus region [6].

Additional Mechanism	Description	Experimental Evidence
Anti-inflammatory & Anti-allergic Effects	Suppresses key pro-inflammatory signaling pathways: NF-κB and p38 MAPK [1].	Human mast cells (HMC-1), mouse anaphylaxis & contact hypersensitivity models [1].
Skin Barrier Protection	Upregulates filaggrin expression via AhR and SIRT1, improving barrier function [2].	Atopic dermatitis mouse model; human keratinocytes & skin equivalent model [2].

Molecular Signaling Pathways

The anti-inflammatory effects of **roxatidine** involve the suppression of two major signaling pathways. The following diagram maps out this mechanism based on experimental findings from mast cell studies [1]:



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Roxatidine inhibits *NF-κB* and *p38 MAPK* signaling to suppress cytokine production.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the key methodologies from pivotal studies.

1. Protocol: Anti-Allergic Inflammation in Mast Cells (In Vitro) [1]

- **Cell Line:** Human mast cells-1 (HMC-1).
- **Stimulation:** Cells are stimulated with PMACI (phorbol 12-myristate 13-acetate and calcium ionophore A23187) to induce an allergic inflammatory response.
- **Treatment:** Pre-treatment with **roxatidine** (6.25-100 μ M) for 1 hour before PMACI stimulation.
- **Key Readouts:**
 - **Cytokine Production:** TNF- α , IL-6, and IL-1 β levels measured by Enzyme Immunoassay (EIA) and their mRNA by quantitative RT-PCR.
 - **Protein Analysis:** NF- κ B activation (I κ B- α phosphorylation/degradation, nuclear translocation), MAPK phosphorylation (p38, JNK, ERK), and caspase-1 activation analyzed by western blot.
 - **Viability:** Cytotoxicity assessed by MTT assay.

2. Protocol: Anti-Atopic Dermatitis Effects (In Vivo) [2] [7]

- **Animal Model:** NC/Nga male mice with Dermatophagoides farinae body (Dfb)-induced atopic dermatitis (AD).
- **Treatment:** **Roxatidine** acetate chloride (RXA) administered orally at 10 and 20 mg/kg once daily for 4 weeks, starting after 4 weeks of AD induction.
- **Key Readouts:**
 - **Clinical Severity:** Dermatitis score (sum of scores for itching, erythema, edema, etc.).
 - **Blood Analysis:** Serum IgE and histamine levels measured by ELISA.
 - **Skin Tissue Analysis:** Histopathology (H&E staining for immune cell infiltration), cytokine levels (IL-6, TNF- α , IL-1 β) by ELISA, and expression of filaggrin, AhR, and SIRT1 by western blot/immunohistochemistry.

Clinical Applications and Dosing

While its primary approved use is for acid-related disorders, research is exploring its potential for inflammatory conditions.

Condition	Dosage Regimen	Notes
Peptic Ulcer	150 mg at bedtime or 75 mg twice daily for 4-6 weeks [5].	Healing rates of 83.7-86% after 8 weeks are comparable between regimens [8].
Gastro-esophageal Reflux Disease (GERD)	75 mg twice daily or 150 mg at bedtime for 6-8 weeks [5].	

Condition	Dosage Regimen	Notes
Renal Impairment (CrCl <20 mL/min)	75 mg every 2 days [5].	Dose adjustment required.

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To cite this document: Smolecule. [Core Mechanism: Gastric Acid Inhibition]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b579432#roxatidine-mechanism-of-action>]

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